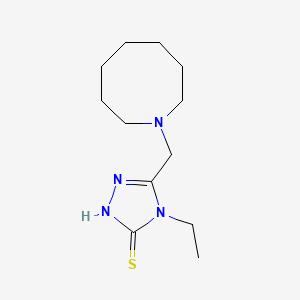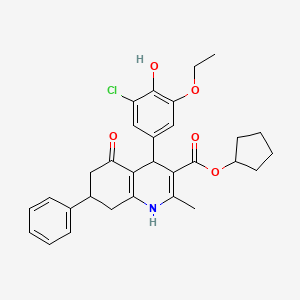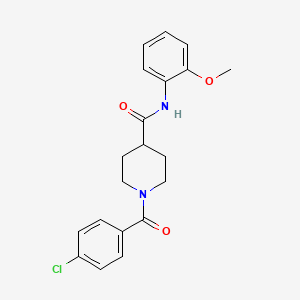![molecular formula C16H23Cl2NO B4964768 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential medicinal properties. In
Mecanismo De Acción
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It has been shown to have a higher affinity for the dopamine transporter than cocaine, which may contribute to its increased potency. 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine also has an affinity for the sigma-1 receptor, which may play a role in its psychoactive effects.
Biochemical and Physiological Effects:
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its euphoric effects. However, 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine has also been shown to have negative effects on the cardiovascular system, including hypertension and tachycardia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the dopamine transporter and other neurological processes. However, 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine is also highly addictive and has potential for abuse, which may limit its usefulness in certain research settings.
Direcciones Futuras
There are several future directions for research on 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine. One area of interest is its potential use as a treatment for ADHD and other dopamine-related disorders. Another area of interest is its potential use as a local anesthetic. Additionally, further research is needed to fully understand the mechanism of action of 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine and its effects on the brain and body.
Métodos De Síntesis
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine can be synthesized through a multi-step process that involves the reaction of 1-benzylpiperidine with 2,4-dichlorobenzyl chloride. The resulting product is then reacted with 1-bromo-5-pentanone to yield 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine. This synthesis method has been well-documented in scientific literature and has been used to produce 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine for research purposes.
Aplicaciones Científicas De Investigación
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine has been the subject of scientific research due to its potential medicinal properties. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders. 1-[5-(2,4-dichlorophenoxy)pentyl]piperidine has also been studied for its potential use as a local anesthetic due to its ability to block sodium channels.
Propiedades
IUPAC Name |
1-[5-(2,4-dichlorophenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO/c17-14-7-8-16(15(18)13-14)20-12-6-2-5-11-19-9-3-1-4-10-19/h7-8,13H,1-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVVRHCBSXMZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,4-Dichlorophenoxy)pentyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)

![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)


![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
![4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4964749.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)

![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)
